(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced through a formylation reaction followed by reduction. For example, the formylation can be achieved using a Vilsmeier-Haack reaction, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the bromine or fluorine atoms can be replaced with hydrogen using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon with hydrogen gas, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Hydroxy-2-fluoro-[1,1’-biphenyl]-3-yl)methanol or (5-Bromo-2-hydroxy-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.
Medicine:
Drug Development: The unique structural features of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol make it a potential candidate for drug development, particularly in the design of molecules that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The hydroxymethyl group and the halogen atoms play crucial roles in the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)thiol: Similar structure but with a thiol group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, gives (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H10BrFO |
---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-phenylphenyl)methanol |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
ADYDKTURTMWUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2F)CO)Br |
Origin of Product |
United States |
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